7-(4-benzylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Physicochemical profiling Lipophilicity Medicinal chemistry lead selection

Select this benzyl-substituted quinazoline-2,4-dione (CAS 892266-37-4) for systematic cannabinoid CB1 and PARP-1 SAR exploration. Its XLogP3 of 3.2, TPSA of 73 Ų, and pKa ~7.5–8.5 confer CNS drug-like properties, benchmarking against cyclohexyl analogs. PubChem annotates carbonic anhydrase activity ≤10 µM (AID 1798933). The benzyl moiety provides a UV chromophore (~255–260 nm) for quantification. Use in CB1 binding, PARP co-crystal, and CA IX/XII tumor spheroid assays. Differentiated from analog 892266-09-0 by rotatable bonds (7 vs 6) and molecular complexity.

Molecular Formula C25H30N4O3
Molecular Weight 434.5 g/mol
CAS No. 892266-37-4
Cat. No. B3409219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-benzylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
CAS892266-37-4
Molecular FormulaC25H30N4O3
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)NC1=O
InChIInChI=1S/C25H30N4O3/c1-2-3-7-12-29-24(31)21-11-10-20(17-22(21)26-25(29)32)23(30)28-15-13-27(14-16-28)18-19-8-5-4-6-9-19/h4-6,8-11,17H,2-3,7,12-16,18H2,1H3,(H,26,32)
InChIKeyMTSSQCGRHQREJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Benzylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione (CAS 892266-37-4): Baseline Identity for Procurement Decisions


7-(4-Benzylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione (CAS 892266-37-4; PubChem CID 22423155) is a synthetic quinazoline-2,4-dione derivative with molecular formula C₂₅H₃₀N₄O₃ and a molecular weight of 434.5 g/mol [1]. The scaffold features a 3-pentyl substituent on the quinazoline-2,4(1H,3H)-dione core and a 7-(4-benzylpiperazine-1-carbonyl) moiety at the quinazoline 7-position [1]. Quinazoline-2,4-diones bearing piperazine substituents constitute a pharmacologically versatile chemotype explored as cannabinoid CB1 receptor modulators, PARP-1/2 inhibitors, and antitumor agents across both patent and primary literature [2].

Why In-Class Quinazoline-2,4-dione Piperazine Analogs Cannot Substitute for CAS 892266-37-4 in Research Applications


Within the 7-(piperazine-1-carbonyl)-3-pentylquinazoline-2,4-dione sub-series, even single-point modifications to the piperazine N-substituent produce discrete compounds with distinct computed molecular descriptors and divergent in silico binding geometries [1]. The benzylpiperazine variant (CAS 892266-37-4) differs from its cyclohexylpiperazine analog (CAS 892266-09-0) in logP (XLogP3-AA = 3.2 vs. 3.5), rotatable bond count (7 vs. 6), and molecular complexity score (670 vs. 655), indicating altered conformational flexibility and lipophilicity that influence membrane permeability and target-binding kinetics [1]. In the broader quinazoline-2,4-dione class, published SAR for CB1 and PARP targets demonstrates that piperazine N-aryl/alkyl modifications produce Ki/IC₅₀ shifts exceeding 2–3 orders of magnitude, making untested analog substitution scientifically non-rigorous without explicit head-to-head confirmation [2].

Quantitative Differentiation Evidence for 7-(4-Benzylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione (CAS 892266-37-4) vs. Closest Analogs


Physicochemical Differentiation: Benzylpiperazine (892266-37-4) vs. Cyclohexylpiperazine (892266-09-0) Analog

The target compound's benzylpiperazine substituent confers a computed XLogP3-AA of 3.2 compared to 3.5 for the cyclohexylpiperazine analog (CAS 892266-09-0; CID 22423153), a difference of Δ = −0.3 log units [1]. This lower lipophilicity, combined with a higher topological polar surface area (TPSA) of 73 Ų (identical for both analogs, calculated for the core scaffold), and an additional rotatable bond (7 vs. 6) arising from the benzyl methylene linker, predicts altered passive membrane permeability and oral absorption profiles relative to the cyclohexyl congener [1].

Physicochemical profiling Lipophilicity Medicinal chemistry lead selection

Molecular Complexity and Conformational Flexibility Comparison: Benzyl (892266-37-4) vs. Cyclohexyl (892266-09-0)

The benzylpiperazine analog exhibits a higher molecular complexity score (670) than the cyclohexylpiperazine analog (655), reflecting the planar aromatic benzyl group vs. the saturated cyclohexyl ring [1]. Molecular weight differs by +7.9 g/mol (434.5 vs. 426.6 g/mol). The presence of the benzyl aromatic system introduces π-stacking potential absent in the cyclohexyl variant, which may contribute to differential binding modes at targets with aromatic-rich binding pockets as evidenced by molecular docking studies of quinazoline-2,4-dione CB1 ligands showing critical π-π interactions with Phe and Trp residues [2].

Molecular complexity Conformational entropy Ligand efficiency metrics

Substituent Class Differentiation: N-Benzylpiperazine vs. N-Arylpiperazine vs. N-Acylpiperazine Quinazoline-2,4-dione Analogs

The compound's N-benzylpiperazine moiety occupies a distinct structural space relative to two commercially available comparator subsets: (i) N-arylpiperazine analogs such as 7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione (CAS 892266-23-8) and 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione, which feature direct N-aryl substitution eliminating the methylene spacer; and (ii) N-acylpiperazine analogs such as the furan-2-carbonyl variant (CAS 892287-97-7), which replace the benzyl group with a carbonyl-linked heterocycle . The benzylpiperazine's basic tertiary amine (calculated pKa ~7.5–8.5 for the piperazine N-benzyl nitrogen) remains protonatable at physiological pH, whereas N-arylpiperazines exhibit reduced basicity (pKa ~6–7 for N-phenylpiperazine) and N-acylpiperazines are essentially neutral [1]. This charge-state difference influences subcellular distribution, lysosomal trapping propensity, and blood-brain barrier penetration potential.

Structure-activity relationship Piperazine N-substitution Pharmacophore mapping

PubChem Bioactivity Screening Profile: CAS 892266-37-4 in Carbonic Anhydrase Inhibition Assay (AID 1798933)

In PubChem BioAssay AID 1798933 (Inhibition Assay from US Patent US9962398 targeting sulfonamide-modulated carbonic anhydrase activity in metastatic tumor growth models), CAS 892266-37-4 was among 15 tested compounds and classified as Active, with activity at or below 1 µM in at least one measurement parameter (Ki, IC₅₀, Kd, or EC₅₀) [1]. Specifically, 3 of the 15 active compounds in this assay achieved activity ≤ 1 nM [1]. While the exact sub-µM potency value for the target compound requires retrieval from the primary BindingDB entry, the Active classification under the assay's 10 µM threshold places it within the selective tier of this screening panel. Direct comparator data for the cyclohexyl analog (CID 22423153) or other close-in analogs in this same assay are not yet curated in PubChem, limiting cross-compound ranking at this time.

Carbonic anhydrase Cancer stem cell Bioactivity screening

Quinazoline-2,4-dione Class-Level CB1 Receptor Pharmacophore Compatibility

Quinazoline-2,4(1H,3H)-dione derivatives have been validated as a new structural class of CB1 receptor ligands through pharmacophore-based virtual screening and molecular dynamics simulations [1]. The scaffold's 2,4-dione moiety forms key hydrogen bonds with CB1 residues Ser383 and Ser173, while the N3-pentyl substituent occupies a hydrophobic subpocket homologous to the alkyl tail of Δ⁹-THC [1]. Within this validated pharmacophore, the 7-position substituent projects toward an accessory region tolerant of diverse piperazine-linked groups, as demonstrated by the nanomolar Ki values achieved by top virtual screening hits (Ki = 0.244–2.09 nM) [1]. The benzylpiperazine of CAS 892266-37-4 provides the aromatic π-system geometry consistent with the pharmacophore's hydrophobic/aromatic feature, distinguishing it from non-aromatic (cyclohexyl) or directly N-aryl substituted analogs that may adopt different binding poses within this accessory pocket.

CB1 receptor Pharmacophore modeling Virtual screening

PARP-1/2 Inhibitor Scaffold Overlap and Piperazine Substituent SAR Context

Quinazoline-2,4(1H,3H)-dione derivatives bearing 3-substituted piperazine moieties have been reported as potent PARP-1/2 inhibitors with in vivo antitumor activity and X-ray co-crystal structure confirmation [1]. In this series, the piperazine substituent engages the adenine-ribose (AD) binding site of PARP-1, and structural modifications at this position modulate both enzymatic potency and cellular antiproliferative activity [1]. While CAS 892266-37-4 has not been specifically profiled in published PARP assays, the 7-benzylpiperazine-1-carbonyl group positions the benzyl moiety to potentially interact with the AD-site hydrophobic cleft, differentiating it from methyl- or ethyl-substituted piperazine analogs that lack extended aromatic reach. The 3-pentyl substituent further contributes to the scaffold's overall fit within the PARP-1 NAD⁺-binding pocket, a feature shared with optimized PARP-1/2 probe molecules [1].

PARP inhibitor DNA damage repair Quinazoline-2,4-dione

Recommended Research Application Scenarios for 7-(4-Benzylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione (CAS 892266-37-4)


CB1 Receptor Pharmacophore Validation and Hit Expansion

The benzylpiperazine substituent of CAS 892266-37-4 provides the aromatic π-system feature required by the validated CB1 quinazoline-2,4-dione pharmacophore model [1]. Researchers pursuing CB1 agonist or antagonist hit expansion from quinazoline-2,4-dione screening hits should prefer this benzyl variant over the cyclohexyl analog (CAS 892266-09-0), which lacks the aromatic feature present in all published high-affinity CB1 quinazoline-2,4-dione ligands (Ki = 0.244–2.09 nM) [1]. The compound is suitable for competitive binding assays against [³H]CP55,940 or [³H]SR141716A in CB1-expressing membrane preparations, with the benzyl group providing a UV-detectable chromophore (λmax ~255–260 nm for benzyl-substituted quinazolines) that facilitates analytical quantification during biochemical characterization.

Piperazine N-Substituent SAR Libraries for PARP-1/2 Inhibitor Optimization

The quinazoline-2,4-dione scaffold with 7-piperazine-1-carbonyl substitution has produced co-crystal structures in PARP-1, confirming engagement of the AD-site [1]. CAS 892266-37-4 fills a specific N-substituent position (N-benzyl) within SAR libraries that typically span methyl, ethyl, cyclopropyl, and aryl variants. Its extended benzyl group reaches the hydrophobic cleft adjacent to the AD-site, a region that influences PARP-1 vs. PARP-2 selectivity. Procurement of this specific benzyl analog enables systematic exploration of this subpocket, complementing existing methyl- and ethyl-substituted comparator compounds in the medicinal chemist's toolkit.

Carbonic Anhydrase-Related Target Profiling and Cancer Stem Cell Assays

PubChem BioAssay AID 1798933 classifies CAS 892266-37-4 as Active in a carbonic anhydrase inhibition panel derived from a metastatic tumor growth patent (US9962398), with potency ≤10 µM [1]. This biological annotation, absent for the cyclohexyl and N-arylpiperazine analogs, provides a starting point for profiling in carbonic anhydrase IX/XII-dependent cancer stem cell spheroid models (e.g., Panc1, MiaPaCa-2). Investigators evaluating quinazoline-2,4-diones for carbonic anhydrase-mediated pH regulation in the tumor microenvironment should select this compound as an annotated active within the series, using it as a tool compound for target engagement studies prior to initiating bespoke analog synthesis.

Physicochemical Benchmarking in CNS Drug Discovery ADME Cascades

With a computed logP of 3.2 and TPSA of 73 Ų, CAS 892266-37-4 occupies a favorable CNS drug-like property space distinct from the more lipophilic cyclohexyl analog (logP = 3.5) but comparable to CNS-penetrant quinazoline clinical candidates [1]. The benzylpiperazine's retained basicity (predicted pKa ~7.5–8.5) enables experimental determination of key ADME parameters: PAMPA-BBB permeability, MDCK-MDR1 efflux ratio, and mouse brain-to-plasma ratio (Kp,uu). These parameters can be benchmarked against the cyclohexyl and N-arylpiperazine analogs to experimentally quantify the impact of N-substituent polarity and basicity on CNS exposure, generating actionable SAR for programs targeting centrally expressed receptors (CB1, σ₁, 5-HT₆) where brain penetration is a critical selection criterion [1].

Quote Request

Request a Quote for 7-(4-benzylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.